REACTION_SMILES
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[CH3:15][OH:16].[CH:11]([CH3:12])([OH:13])[CH3:14].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH:6]2[CH2:7][O:8]2)[cH:9][cH:10]1>>[c:2]1([CH2:11][CH3:12])[cH:3][cH:4][c:5]([CH:6]2[CH2:7][O:8]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(C2CO2)cc1
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Name
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Type
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product
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Smiles
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CCc1ccc(C2CO2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |